![molecular formula C18H17N5O5S2 B2740211 Ethyl 2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 689749-28-8](/img/structure/B2740211.png)
Ethyl 2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a nitrophenyl group, a thiophene group, a triazole group, and an acetate group . These groups are common in many organic compounds and can contribute to a variety of chemical properties and potential uses.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the nitro group can participate in reduction reactions, the thiophene can undergo electrophilic aromatic substitution, and the triazole can react with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the nitro group could make the compound more polar and potentially more reactive. The thiophene and triazole groups could contribute to the compound’s aromaticity and stability .Aplicaciones Científicas De Investigación
1. Synthesis and Biological Evaluation
One of the primary applications of this compound and its derivatives is in the synthesis of novel chemical entities with potential biological activities. For instance, research has shown that certain derivatives have significant antimicrobial properties. In a study, the synthesis and antimicrobial evaluation of 1,2,4-triazole derivatives were explored, highlighting their potential application in developing new antimicrobial agents (Virmani & Hussain, 2014).
2. Antioxidant Properties
Another significant area of research is the investigation of the antioxidant properties of these compounds. A study synthesized a related compound and found it to possess a higher antioxidant ability than the control substance, butylated hydroxytoluene, indicating its potential as a potent antioxidant (Šermukšnytė et al., 2022).
3. Cancer Research
The compound also finds application in cancer research. Certain derivatives of this compound have been tested for their cytotoxicity against various cancer cell lines, with some showing promising results. This includes the evaluation of 1,2,4-triazol-3-ylthioacetohydrazide derivatives for their effect on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids (Šermukšnytė et al., 2022).
4. Pharmaceutical Applications
In the pharmaceutical industry, the focus has been on the development of novel compounds with potential therapeutic benefits. Studies have examined the synthesis and pharmacological properties of triazole derivatives, revealing their potential application in the treatment of various ailments (Maliszewska-Guz et al., 2005).
Mecanismo De Acción
Target of Action
The primary targets of Ethyl 2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate are currently unknown This compound is a complex organic molecule that may interact with multiple targets in the body
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown Given the complexity of the molecule, it is likely that it affects multiple pathways, leading to a variety of downstream effects
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires detailed studies of the compound’s interaction with its targets and the subsequent biochemical and cellular changes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.
Propiedades
IUPAC Name |
ethyl 2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5S2/c1-2-28-16(24)11-30-18-21-20-15(10-19-17(25)14-4-3-9-29-14)22(18)12-5-7-13(8-6-12)23(26)27/h3-9H,2,10-11H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQYKPBMQILDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Tetrahydrofuran-2-ylmethyl)-[2-furan-2-yl-4-(4-chlorophenylsulfonyl) oxazol-5-yl]amine](/img/structure/B2740128.png)
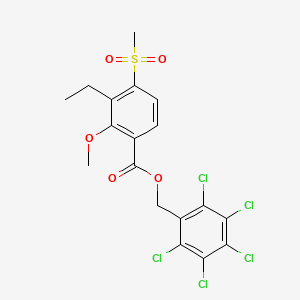
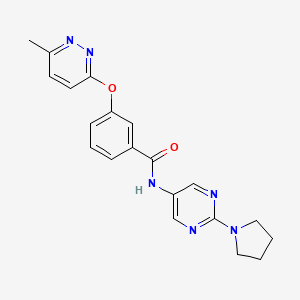
![4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2740132.png)
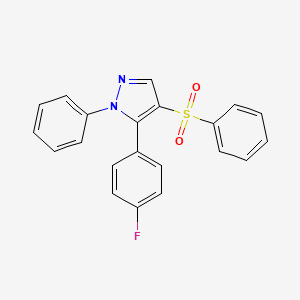

![4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2740141.png)
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2740142.png)
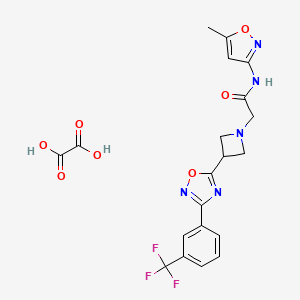
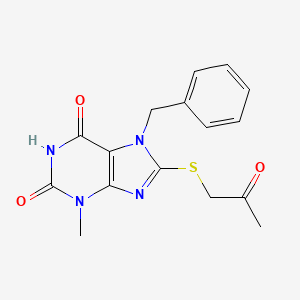
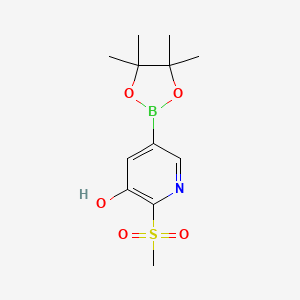

![2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B2740150.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline](/img/structure/B2740151.png)